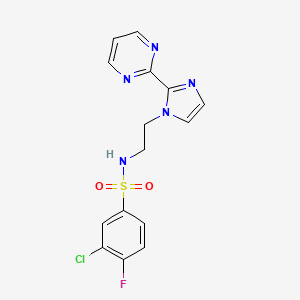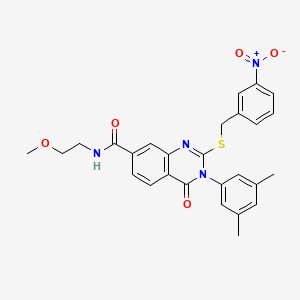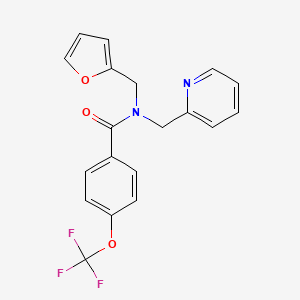
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 376.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Analysis
Research in crystallography involving related compounds has focused on the detailed examination of molecular orientations and intermolecular interactions. For example, a study by Artheswari et al. (2019) on a closely related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the importance of crystal structure and Hirshfeld surface analysis in understanding the molecular orientations and the differences in the orientation of pyridine rings relative to benzene rings (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds have explored the preparation of N-alkylated products, the transformation into key intermediates, and subsequent cyclization reactions to yield derivatives like triazoles, oxadiazoles, and thiadiazoles. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles and other derivatives based on a furan-2-yl-methylidene precursor, showcasing the versatile routes available for generating complex heterocyclic systems (El-Essawy & Rady, 2011).
Functionalized Benzamides and Luminescence
Research on pyridyl substituted benzamides has revealed their potential in creating materials with enhanced luminescence and multi-stimuli-responsive properties. A study by Srivastava et al. (2017) on 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrated the synthesis of compounds exhibiting aggregation-enhanced emission (AEE) and their responsiveness to mechanical stimuli (Srivastava et al., 2017).
Sensing Applications
The development of luminescent complexes for sensing applications, particularly for the detection of nitrate anions, has been investigated. Piccinelli et al. (2016) discussed the tuning of sensing properties in luminescent Eu(3+) complexes towards the nitrate anion, highlighting the impact of ligand structure on the sensing response (Piccinelli et al., 2016).
Metal-Free Synthesis
Advances in metal-free synthetic approaches have been demonstrated, offering cleaner and more efficient routes to construct complex heterocyclic systems. Rao et al. (2014) described a domino synthesis of benzofuro[2,3-c]pyridines, exemplifying a metal-free one-pot method that efficiently integrates furan and pyridine moieties (Rao, Li, & Yin, 2014).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)27-16-8-6-14(7-9-16)18(25)24(13-17-5-3-11-26-17)12-15-4-1-2-10-23-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPOGIIARMUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
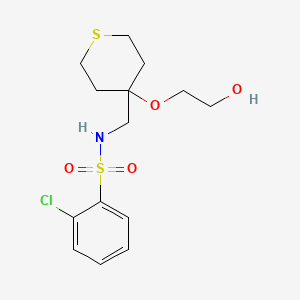
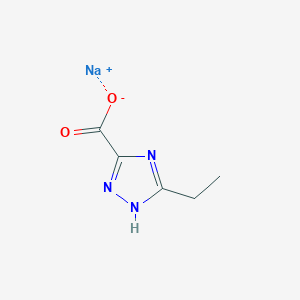
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
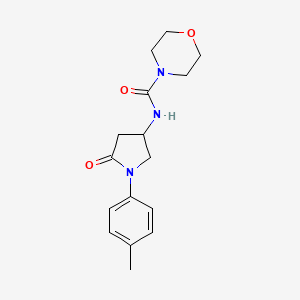
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)
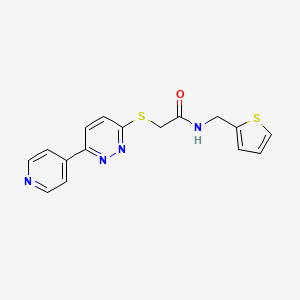
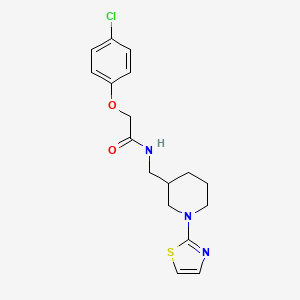
![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)
![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)
